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Ethyl cyclohexanecarboxylate

Cat. No.: B105097
CAS No.: 3289-28-9
M. Wt: 156.22 g/mol
InChI Key: JJOYCHKVKWDMEA-UHFFFAOYSA-N
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Description

Contextualization within Ester Chemistry Research

In the realm of ester chemistry, ethyl cyclohexanecarboxylate (B1212342) serves as a model substrate for a variety of fundamental reactions. Its structure allows for the systematic study of reaction mechanisms and the development of new synthetic methodologies.

Key areas of research include:

Esterification and Transesterification: The synthesis of ethyl cyclohexanecarboxylate itself, typically through Fischer-Speier esterification of cyclohexanecarboxylic acid with ethanol (B145695) using an acid catalyst, is a classic example studied in organic chemistry. Research has also explored more sustainable and recyclable catalysts for this reaction. researchgate.net Furthermore, it is used in transesterification reactions, for instance, its conversion to mthis compound when treated with methoxide (B1231860) in methanol. vaia.com

Hydrolysis: Both acid-catalyzed and base-catalyzed (saponification) hydrolysis reactions of this compound to yield cyclohexanecarboxylic acid and ethanol are well-understood processes that provide foundational knowledge for students and researchers. vaia.com

Reduction: The reduction of the ester group in this compound to a primary alcohol using strong reducing agents like lithium aluminum hydride is a standard transformation in organic synthesis. vaia.com

Enolate Chemistry: The α-protons on the cyclohexane (B81311) ring adjacent to the carbonyl group can be abstracted to form an enolate, which can then participate in various carbon-carbon bond-forming reactions, such as alkylations. vaia.com For example, treatment with lithium diisopropylamide (LDA) followed by an alkyl halide can introduce a substituent at the 2-position of the cyclohexane ring. vaia.com

Reactions with Grignard Reagents: The reaction of this compound with Grignard reagents demonstrates the nucleophilic acyl substitution followed by a second nucleophilic addition, leading to the formation of tertiary alcohols. vaia.com

These reactions, often featuring this compound as a reactant, are integral to the curriculum of organic chemistry and provide a basis for more complex synthetic endeavors.

Interdisciplinary Relevance in Chemical Sciences and Beyond

The academic interest in this compound extends far beyond the confines of traditional organic chemistry, finding applications and relevance in a multitude of scientific fields.

Pharmaceutical and Medicinal Chemistry: The cyclohexane ring is a common scaffold in many biologically active molecules. This compound and its derivatives serve as crucial intermediates in the synthesis of pharmaceuticals. ontosight.aichemicalbook.com For example, it has been used in the production of anticonvulsants and analgesics. ontosight.ai The ability to functionalize the cyclohexane ring through reactions involving the ester group makes it a valuable building block for creating libraries of potential drug candidates.

Flavor and Fragrance Chemistry: Possessing a characteristic fruity and cheesy aroma, this compound is recognized as a flavoring agent in the food industry and an ingredient in fragrances. nih.govflavscents.com Its presence has been detected in fermented foods like table olives and wine. Academic research in this area focuses on its sensory properties, its formation in natural products, and methods for its quantitative determination in various matrices. ebi.ac.uk

Materials Science: Research has explored the use of cyclohexanecarboxylate esters in the development of new materials. For instance, the synthesis of polymers incorporating the cyclohexyl moiety can impart desirable properties such as thermal stability and altered mechanical characteristics.

Biocatalysis: The enzymatic resolution of racemic mixtures of cyclohexanecarboxylate esters is a significant area of research. Enzymes, such as lipases, can selectively hydrolyze one enantiomer, providing an environmentally friendly route to optically pure chiral acids and alcohols, which are valuable synthons for asymmetric synthesis.

Metabolomics: this compound has been identified as a human and plant metabolite, indicating its involvement in biological processes. nih.govebi.ac.uk Its detection in human samples has led to its inclusion in metabolome databases, opening avenues for research into its biochemical pathways and potential role as a biomarker. hmdb.ca

Historical Development of Research on Cyclohexanecarboxylate Esters

The study of cyclohexanecarboxylate esters is intrinsically linked to the broader history of alicyclic chemistry and the development of conformational analysis. Early research in the 20th century focused on the fundamental synthesis and characterization of these compounds. chemicalbook.com The work of chemists like Haworth and Perkin laid the groundwork for understanding the structure and reactivity of cyclic systems.

A significant leap in the understanding of cyclohexanecarboxylate esters came with the advent of spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). nist.govnist.gov These methods allowed for the detailed elucidation of their three-dimensional structures and the subtle differences in the reactivity of axial versus equatorial conformers.

More recent research has been driven by the demand for stereoselective synthesis and the development of more efficient and sustainable catalytic methods. The use of transition metal catalysts, for example, has enabled novel transformations of cyclohexanecarboxylate esters. acs.org Furthermore, the increasing focus on "green chemistry" has spurred research into biocatalytic methods and the use of renewable resources for their synthesis. researchgate.net The continuous evolution of analytical techniques also allows for the detection and quantification of these esters at ever-lower concentrations, furthering their study in fields like food science and environmental analysis. ebi.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B105097 Ethyl cyclohexanecarboxylate CAS No. 3289-28-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl cyclohexanecarboxylate
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InChI

InChI=1S/C9H16O2/c1-2-11-9(10)8-6-4-3-5-7-8/h8H,2-7H2,1H3
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InChI Key

JJOYCHKVKWDMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H16O2
Source PubChem
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DSSTOX Substance ID

DTXSID7062958
Record name Cyclohexanecarboxylic acid, ethyl ester
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Molecular Weight

156.22 g/mol
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Physical Description

Liquid; cheese-like odour
Record name Ethyl cyclohexanecarboxylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/896/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

82.00 °C. @ 12.00 mm Hg
Record name Ethyl cyclohexanecarboxylate
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Solubility

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol)
Record name Ethyl cyclohexanecarboxylate
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Density

0.966-0.978 (20°)
Record name Ethyl cyclohexanecarboxylate
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CAS No.

3289-28-9
Record name Ethyl cyclohexanecarboxylate
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Record name Ethyl cyclohexanecarboxylate
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Record name Ethyl cyclohexanecarboxylate
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Record name Cyclohexanecarboxylic acid, ethyl ester
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Record name Cyclohexanecarboxylic acid, ethyl ester
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Record name Ethyl cyclohexanecarboxylate
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Record name ETHYL CYCLOHEXANECARBOXYLATE
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Record name Ethyl cyclohexanecarboxylate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies for Ethyl Cyclohexanecarboxylate and Its Derivatives

Esterification Strategies

The direct formation of the ester linkage is the most common approach for synthesizing ethyl cyclohexanecarboxylate (B1212342). This is typically achieved through several established methods, including Fischer esterification, reaction via an acid chloride intermediate, and transesterification.

Acid-Catalyzed Fischer Esterification: Mechanistic Elucidation and Optimization

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. byjus.comnumberanalytics.com This crucial step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol (B145695) molecule. byjus.comvaia.com The subsequent attack forms a tetrahedral intermediate. byjus.com A proton transfer then occurs, converting one of the hydroxyl groups into a better leaving group (water). masterorganicchemistry.com Elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen yields the final ester product, ethyl cyclohexanecarboxylate, and regenerates the acid catalyst. byjus.commasterorganicchemistry.com

The choice of acid catalyst is pivotal for the efficiency of the Fischer esterification. While traditional mineral acids are effective, modern research focuses on heterogeneous catalysts for their ease of separation and potential for recycling.

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a conventional and highly effective catalyst for this reaction, often leading to high yields. For instance, reacting cyclohexanecarboxylic acid with a tenfold molar excess of ethanol using sulfuric acid as a catalyst at 76°C for 7 hours can achieve a 98% yield. However, its corrosive nature, difficulty in separation from the reaction mixture, and environmental concerns associated with its disposal are significant drawbacks.

Amberlyst-15: This strongly acidic, macroreticular, polymer-based resin is a widely explored heterogeneous catalyst. It offers the advantage of being easily filtered from the reaction mixture and can be reused multiple times, making the process more environmentally benign and cost-effective. Its porous structure provides a large surface area for the reaction to occur.

Sulfonated Carbons: These are another class of solid acid catalysts that have garnered attention for esterification reactions. They are prepared by sulfonating carbonaceous materials, introducing -SO₃H groups onto the carbon surface. These catalysts are noted for their high stability and recyclability. Research into lignin-based sulfonated catalysts has shown high conversion rates in esterification processes, highlighting the potential of renewable resources in catalyst development. researchgate.net

Table 1: Comparison of Catalysts for Fischer Esterification

Catalyst Type Advantages Disadvantages
Sulfuric Acid Homogeneous High catalytic activity, low cost Corrosive, difficult to separate, waste generation
Amberlyst-15 Heterogeneous Easy separation, recyclable, non-corrosive Higher initial cost, potential for lower activity than H₂SO₄

| Sulfonated Carbons | Heterogeneous | High stability, recyclable, derived from renewable sources | Preparation can be complex, potential for leaching of acid sites |

Fischer esterification is an equilibrium-controlled process. byjus.com The presence of water, a co-product, can lead to the reverse reaction—acid-catalyzed hydrolysis of the ester back to the carboxylic acid and alcohol. vaia.commasterorganicchemistry.com To achieve high yields of this compound, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. chemistrysteps.com

Two primary strategies are employed to achieve this:

Use of Excess Reactant: The reaction is commonly performed using a large excess of one of the reactants, typically the alcohol (ethanol), which is often used as the solvent. chemistrysteps.commasterorganicchemistry.com Studies have shown that increasing the molar ratio of alcohol to carboxylic acid significantly increases the ester yield at equilibrium. masterorganicchemistry.com

Removal of Water: Continuously removing water from the reaction mixture as it forms is a highly effective method. This is often accomplished using a Dean-Stark apparatus, which azeotropically removes water, or by adding dehydrating agents or molecular sieves to the reaction system. byjus.com

The reaction rate is dependent on several factors, including temperature, catalyst concentration, and the steric nature of the reactants. numberanalytics.comlibretexts.org Increasing the temperature generally accelerates the reaction, though it is limited by the boiling point of the alcohol. numberanalytics.com

Acid Chloride Alcoholysis Routes

An alternative and often more rapid method for preparing this compound involves the conversion of cyclohexanecarboxylic acid into its more reactive acid chloride derivative, cyclohexanecarbonyl chloride. orgsyn.org This intermediate readily reacts with ethanol in a process known as alcoholysis. libretexts.orglibretexts.org

The synthesis involves two main steps:

Formation of the Acid Chloride: Cyclohexanecarboxylic acid is treated with a halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).

Alcoholysis: The resulting cyclohexanecarbonyl chloride is then reacted with ethanol. libretexts.org This reaction is typically fast and irreversible, proceeding via a nucleophilic acyl substitution mechanism. youtube.com To neutralize the hydrochloric acid (HCl) byproduct, a non-nucleophilic base like pyridine (B92270) is often added to the reaction mixture. libretexts.orglibretexts.org This method avoids the equilibrium limitations associated with Fischer esterification.

Transesterification Processes: Methanolysis and Related Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. vaia.com While not a primary route from the carboxylic acid, it is a key reaction for converting one ester into another. For example, this compound can be converted to mthis compound through methanolysis. This reaction is typically catalyzed by either an acid or a base. In a base-catalyzed process, a nucleophile such as the methoxide (B1231860) ion (CH₃O⁻) attacks the carbonyl carbon of this compound, leading to a tetrahedral intermediate. The subsequent elimination of the ethoxide ion yields mthis compound and ethanol. vaia.com This type of reaction is fundamental in processes like biodiesel production and can be used to synthesize various ester derivatives of cyclohexanecarboxylic acid. vaia.com

Novel Synthetic Routes to Substituted Cyclohexanecarboxylates

The synthesis of substituted cyclohexanecarboxylates is of great interest, particularly for the development of new pharmaceutical agents. researchgate.net These routes often require advanced stereochemical control and the introduction of various functional groups onto the cyclohexane (B81311) ring.

From Ethyl 4-oxocyclohexane-1-carboxylate: This keto-ester is a versatile starting material for various derivatives. A new synthetic route to tranexamic acid, an important antifibrinolytic agent, starts from ethyl 4-oxocyclohexane-1-carboxylate. derpharmachemica.comresearchgate.net The synthesis involves converting the starting material into its cyanohydrin, followed by dehydration, saponification, and reductive amination to yield the target molecule. derpharmachemica.com

Asymmetric Synthesis: The creation of enantiomerically pure substituted cyclohexanecarboxylates is crucial for many applications. One approach involves the conjugate addition of cuprates to asymmetrically shielded 2-oxo-cyclohexenecarboxylates. researchgate.net This method utilizes camphor-derived chiral auxiliaries to direct the diastereoselective addition, which, after deprotection via methanolysis, yields enantiomerically pure 6-substituted 2-oxo-cyclohexanecarboxylates. researchgate.net

Multi-step Functionalization: Complex substituted cyclohexanecarboxylates are often built through multi-step sequences. For instance, the synthesis of methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate involves esterification of the corresponding carboxylic acid, which itself may be derived from precursors via oxidation or other functional group interconversions. Another novel approach involves the bis-trifluoromethylation of piperidinone-derived alkylidenemalononitriles, which can then be converted to the corresponding carboxylates, yielding structurally unique cyclohexane analogues. chemrxiv.org

Table 2: Research Findings on Novel Synthetic Routes

Starting Material Key Transformation Product Class Reference
Ethyl 4-oxocyclohexane-1-carboxylate Cyanohydrin formation, reductive amination Substituted aminomethyl cyclohexanecarboxylic acids derpharmachemica.com
2-Oxo-cyclohexenecarboxylates with chiral auxiliaries Diastereoselective conjugate addition of cuprates Enantiomerically pure 6-substituted 2-oxo-cyclohexanecarboxylates researchgate.net
Piperidinone-derived alkylidenemalononitriles Bis-trifluoromethylation, oxidative decyanation 1,3-bis-trifluoromethylated-cyclohexane-carboxylates chemrxiv.org

Preparation from Cyclohexanone (B45756) Cyanohydrin

The synthesis of cyclohexanecarboxylate derivatives can be efficiently initiated from cyclohexanone. A key intermediate in this process is cyclohexanone cyanohydrin, which can be prepared by the reaction of cyclohexanone with hydrocyanic acid. stackexchange.comgoogle.com A modern approach to synthesizing cyclohexanone cyanohydrin involves the premixing of hydrocyanic acid and cyclohexanone, followed by a catalyzed reaction and subsequent purification by flash evaporation to remove unreacted starting materials. stackexchange.comgoogle.com This method is designed for continuous operation and avoids the use of organic solvents, resulting in a high-purity product (up to 99.77%). stackexchange.comgoogle.com

From cyclohexanone cyanohydrin, a facile and efficient route has been developed for the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate, a valuable synthetic intermediate. researchgate.net This process involves the initial preparation of cyclohexanol-1-ethylcarboxylate from cyclohexanone cyanohydrin in a high yield of 85.5%. researchgate.net The subsequent treatment of cyclohexanol-1-ethylcarboxylate with thionyl chloride (SOCl2) in the presence of pyridine under an argon atmosphere affords ethyl cyclohexene-1-carboxylate in an 80% yield. researchgate.net This intermediate can then be transformed into the target ethyl 3-oxo-cyclohexene-1-carboxylate. researchgate.net

Table 1: Synthesis of Ethyl Cyclohexene-1-carboxylate from Cyclohexanone Cyanohydrin

StepReactant(s)ReagentsProductYield (%)
1Cyclohexanone Cyanohydrin-Cyclohexanol-1-ethylcarboxylate85.5
2Cyclohexanol-1-ethylcarboxylateThionyl chloride, PyridineEthyl cyclohexene-1-carboxylate80
Data sourced from ResearchGate. researchgate.net

Pseudo-Robinson Annulation Protocols for Trisubstituted Aryl Cyclohexanecarboxylates (TACCs)

A novel class of compounds, Trisubstituted Aryl Cyclohexanecarboxylates (TACCs), has been developed as potential antibacterial agents. scirp.org The synthesis of these complex molecules is achieved through a pseudo-Robinson annulation protocol. scirp.org The Robinson annulation is a classic ring-forming reaction in organic chemistry that involves a Michael addition followed by an intramolecular aldol (B89426) condensation to create a six-membered ring. wikipedia.orgchemistryscore.commasterorganicchemistry.comlibretexts.org The "pseudo" variant in this context refers to a tandem Michael-Aldol addition reaction to construct the core TACC structure. scirp.org

The retrosynthetic analysis for TACCs involves the disconnection of the target molecule into a conjugated 2,4-dienone and ethyl acetoacetate. scirp.org The synthetic route to the necessary dichloroacrolein, a precursor to the dienone, presented a significant challenge as it is not commercially available. scirp.org This methodology has been successfully employed to synthesize a series of TACC derivatives for structure-activity relationship (SAR) studies to identify the key pharmacophores for antibacterial activity. scirp.org Preliminary studies have shown that these TACCs exhibit comparable or, in some instances, superior antibacterial activity against Bacillus mycoides and Bacillus subtilis when compared to previously reported activators of self-compartmentalizing proteases. scirp.org

Table 2: Synthesis of a TACC Derivative via Pseudo-Robinson Annulation

Reactant AReactant BReaction TypeProduct Scaffold
Conjugated 2,4-dienoneEthyl acetoacetatePseudo-Robinson AnnulationTrisubstituted Aryl Cyclohexanecarboxylate
Data sourced from Scientific Research Publishing. scirp.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of commodity and fine chemicals, including this compound. A notable development is a cobalt-catalyzed, light-promoted alkoxycarbonylation of cyclohexene (B86901). This method offers a highly atom-economical and environmentally friendly alternative to traditional synthetic routes.

The reaction proceeds efficiently with a 1:1 stoichiometry of cyclohexene and ethanol, and can be conducted without a solvent, which significantly reduces waste. scirp.org In a multidecagram scale synthesis, using only 0.5 mol% of a cobalt carbonyl catalyst, this compound was isolated in an 85% yield. scirp.org A key metric of the environmental performance of a chemical process is the E-factor, which is the mass ratio of waste to product. This cobalt-catalyzed process boasts an impressively low E-factor of 0.30, placing it at the lower end of the range for bulk chemical synthesis and highlighting its green credentials. scirp.org

Another green approach involves the use of heterogeneous solid acid catalysts to replace corrosive and difficult-to-recycle homogeneous catalysts like sulfuric acid. Sulfonated carbonaceous materials, which can be derived from waste products like lignosulfonate from the paper industry, have been shown to be effective catalysts for esterification reactions. researchgate.net These solid acids are non-corrosive and can be easily recovered and reused, aligning with the principles of sustainable chemistry. wikipedia.org

Table 3: Green Synthesis of this compound

Catalytic SystemReactantsConditionsYield (%)E-Factor
Cobalt CarbonylCyclohexene, EthanolVisible light, Solvent-free850.30
Sulfonated Starbontrans-4-pentyl-cyclohexanecarboxylic acid, Ethanol80°C, Reflux--
Data sourced from the Journal of the American Chemical Society and White Rose eTheses Online. scirp.orgwikipedia.org

Elucidation of Chemical Reactivity and Mechanistic Pathways of Ethyl Cyclohexanecarboxylate

Hydrolysis Reactions: Kinetic and Mechanistic Investigations

Hydrolysis, the cleavage of the ester bond by reaction with water, is a fundamental reaction of ethyl cyclohexanecarboxylate (B1212342). smolecule.com This process can be catalyzed by either an acid or a base, and its rate and mechanism are influenced by the reaction conditions. lumenlearning.com The hydrolysis of ethyl cyclohexanecarboxylate yields cyclohexanecarboxylic acid and ethanol (B145695). vaia.com

Under acidic conditions, the hydrolysis of this compound is a reversible equilibrium process. lumenlearning.com The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst (H⁺). vaia.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. vaia.com This attack forms a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of ethanol as a leaving group and deprotonation to regenerate the acid catalyst, yielding cyclohexanecarboxylic acid. vaia.com

Studies on the acid-catalyzed hydrolysis of related esters, such as mthis compound, have been conducted in various solvent systems like dioxan-water mixtures to determine kinetic parameters. researchgate.net The reaction velocity is generally proportional to the acid concentration and involves a bimolecular mechanism with water acting as the nucleophile. researchgate.net

General Equation for Acid-Catalyzed Hydrolysis: this compound + H₂O ⇌ (H⁺ catalyst) Cyclohexanecarboxylic acid + Ethanol vaia.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. vaia.commasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. vaia.commasterorganicchemistry.com This addition forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and eliminating an ethoxide ion (⁻OCH₂CH₃) as the leaving group. In the final, rapid, and essentially irreversible step, the strongly basic ethoxide ion deprotonates the newly formed cyclohexanecarboxylic acid, yielding a cyclohexanecarboxylate salt and ethanol. masterorganicchemistry.com An acidic workup is required to neutralize the carboxylate salt and obtain the final carboxylic acid product. masterorganicchemistry.com

Kinetic studies on the alkaline hydrolysis of this compound have been performed in various solvent systems, including alcohol-water and dioxan-water mixtures, to investigate the effects of solvent composition and structure on reactivity. rsc.org The rate of this reaction is sensitive to solvent polarity and the steric environment of the ester. smolecule.comrsc.org

General Equation for Base-Catalyzed Hydrolysis (Saponification):

this compound + OH⁻ → Cyclohexanecarboxylate + Ethanol vaia.com

Cyclohexanecarboxylate + H₃O⁺ (workup) → Cyclohexanecarboxylic acid + H₂O

The stability of this compound in biological environments can be assessed using systems that mimic the conditions of the gastrointestinal tract. In vitro studies have been conducted to measure the extent of hydrolysis in simulated gastric and intestinal fluids. When incubated in simulated gastric fluid at 37°C, approximately 20% of this compound was found to hydrolyze over a period of up to 6 hours. inchem.org In simulated intestinal fluid, the extent of hydrolysis was greater, with about 50% of the ester being hydrolyzed after a 5-hour incubation. inchem.org This indicates that the compound can be partially broken down into its constituent acid and alcohol in the digestive system.

Table 1: Hydrolysis of this compound in Simulated GI Fluids

Simulated FluidIncubation TimeExtent of HydrolysisSource
GastricUp to 6 hours~20% inchem.org
Intestinal5 hours~50% inchem.org

Nucleophilic Acyl Substitution Reactions

The reactions of this compound are dominated by nucleophilic acyl substitution. solubilityofthings.commasterorganicchemistry.com In this class of reactions, a nucleophile attacks the carbonyl carbon, leading to the substitution of the ethoxy (-OCH₂CH₃) group. The general mechanism proceeds through a tetrahedral addition intermediate, followed by the elimination of the leaving group. masterorganicchemistry.comvaia.com

Hydrolysis, as detailed above, is a prime example of nucleophilic acyl substitution where water or hydroxide acts as the nucleophile. smolecule.com Other nucleophiles can also displace the ethoxy group. For instance, reaction with amines can form amides, and reaction with other alcohols (transesterification) can yield different esters. smolecule.comopenstax.org The reactivity in these substitutions follows a general trend where more reactive acyl compounds are converted into less reactive ones. vaia.com

Reduction Reactions to Alcohols

The ester group of this compound can be reduced to a primary alcohol. smolecule.com This transformation is typically accomplished using strong reducing agents, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent. smolecule.comvaia.com The reaction involves the transfer of hydride ions (H⁻) to the carbonyl carbon. vaia.com The initial reaction forms an intermediate that, upon a second hydride attack, leads to the formation of cyclohexanemethanol (B47985) and ethanol after an acidic workup. vaia.com

Table 2: Reagents for the Reduction of this compound

ReagentProductTypical ConditionsSource
Lithium aluminum hydride (LiAlH₄)CyclohexanemethanolAnhydrous ether smolecule.comvaia.com
Lithium borohydrideCyclohexanemethanolDiethyl ether; toluene (B28343) at 100°C lookchem.com

Carbon-Carbon Bond Formation via Enolate Chemistry

This compound possesses an acidic α-hydrogen (the hydrogen on the carbon adjacent to the carbonyl group). This allows for the formation of an enolate ion, a powerful nucleophile for creating new carbon-carbon bonds. vaia.comlibretexts.org To form the enolate, a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C). vaia.comvanderbilt.edu

Once formed, the enolate ion can react with various electrophiles in an SN2 reaction. vanderbilt.eduvaia.com A common application is alkylation, where the enolate attacks an alkyl halide (e.g., methyl iodide). vaia.comlibretexts.org This reaction adds an alkyl group to the α-carbon, forming a new C-C bond. For example, the reaction of the enolate of this compound with methyl iodide yields ethyl 1-methylcyclohexanecarboxylate. libretexts.org This enolate alkylation is a crucial method for introducing substituents at the α-position of esters. vaia.comlibretexts.org

General Scheme for Enolate Alkylation:

this compound + LDA → Lithium enolate vaia.com

Lithium enolate + CH₃I → Ethyl 1-methylcyclohexanecarboxylate + LiI vaia.comlibretexts.org

Enolate Alkylation Reactions.researchgate.netaskfilo.com

The carbon atom alpha to the carbonyl group of this compound can be deprotonated to form a nucleophilic enolate ion, which can then be alkylated. This process is a fundamental method for forming new carbon-carbon bonds at the α-position. vaia.comlibretexts.org

The reaction is typically initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to ensure complete and irreversible formation of the enolate. vaia.comlibretexts.org The bulky nature of LDA minimizes side reactions, such as Claisen condensation. The resulting enolate ion is a potent nucleophile that readily reacts with an electrophilic alkyl halide in an SN2-type reaction. libretexts.org This alkylation is most effective with primary or methyl halides. Secondary halides are less reactive, and tertiary halides are unsuitable as they tend to undergo elimination reactions. libretexts.org

Table 1: Representative Enolate Alkylation of this compound

Step Reagent Intermediate/Product Key Transformation
1Lithium Diisopropylamide (LDA)Lithium enolate of this compoundDeprotonation at the α-carbon to form a nucleophilic enolate. vaia.com
2Methyl Iodide (CH₃I)Ethyl 1-methylcyclohexane-1-carboxylateSN2 attack by the enolate on the alkyl halide to form a new C-C bond. libretexts.org

Grignard Reagent Additions and Subsequent Transformations.researchgate.net

Grignard reagents, powerful organometallic nucleophiles, readily attack the electrophilic carbonyl carbon of this compound. udel.eduadichemistry.com This reaction typically proceeds with the addition of two equivalents of the Grignard reagent to produce a tertiary alcohol. vaia.comudel.edu

The mechanism involves an initial nucleophilic acyl substitution. The Grignard reagent adds to the carbonyl group, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the ethoxide leaving group to form a ketone. udel.edu The newly formed ketone is also highly reactive towards the Grignard reagent and rapidly undergoes a second nucleophilic addition. vaia.comudel.edu This second addition leads to a different tetrahedral intermediate, a magnesium alkoxide salt. An acidic workup in the final step protonates the alkoxide to yield the final tertiary alcohol product. udel.edu

For example, reacting this compound with two equivalents of methylmagnesium bromide (CH₃MgBr) followed by an acidic workup yields 1-(cyclohexyl)-1,1-dimethylethanol. vaia.com

Table 2: Reaction of this compound with Grignard Reagents

Grignard Reagent Intermediate Ketone Final Tertiary Alcohol Product
Methylmagnesium Bromide (CH₃MgBr)Acetylcyclohexane1-(cyclohexyl)-1,1-dimethylethanol
Phenylmagnesium Bromide (C₆H₅MgBr)BenzoylcyclohexaneCyclohexyldiphenylmethanol
Ethylmagnesium Bromide (CH₃CH₂MgBr)Propanoylcyclohexane1-cyclohexyl-1,1-diethylmethanol

Stereochemical Aspects of Cyclohexane (B81311) Ring Reactivity.slideshare.net

The reactivity of this compound is significantly influenced by the stereochemistry of its cyclohexane ring. The ring predominantly adopts a chair conformation to minimize angle and torsional strain. libretexts.orgmasterorganicchemistry.com In this conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. slideshare.netweebly.com

For this compound, the bulkier carbethoxy group (–COOEt) strongly prefers the more stable equatorial position to avoid steric hindrance with the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions). libretexts.orgacs.org The conformational equilibrium constant for the carbethoxy group favors the equatorial conformer, with an estimated energy difference of approximately 1.1 ± 0.1 kcal/mole compared to the axial conformer. acs.org

This conformational preference has profound implications for the molecule's reactivity. Nucleophilic attack on the carbonyl group, as in the Grignard reaction, or the formation of an adjacent enolate will occur within the steric environment dictated by the rigid chair conformation with an equatorial ester group. The approach of reagents will be influenced by the steric bulk of the cyclohexane ring, which can lead to diastereoselectivity in reactions involving chiral substrates or reagents. For elimination reactions on the cyclohexane ring, such as an E2 reaction, a specific anti-periplanar geometry is required between the leaving group and a proton, which is only possible when both groups are in axial positions. masterorganicchemistry.com This stereoelectronic requirement dictates the possible products in such reactions.

Strategic Applications in Advanced Organic Synthesis and Medicinal Chemistry

Intermediate for Pharmaceutical and Agrochemical Synthesis

The utility of ethyl cyclohexanecarboxylate (B1212342) as a key intermediate is well-documented in the synthesis of both pharmaceuticals and agrochemicals. researchgate.net Its structure provides a valuable scaffold that can be readily modified through various chemical reactions to build more complex molecular architectures. derpharmachemica.com

Ethyl cyclohexanecarboxylate is a recognized intermediate in the synthesis of ryanodine (B192298) receptor inhibitors. These inhibitors are of significant pharmacological interest due to their ability to modulate intracellular calcium release, a critical process in muscle contraction and synaptic transmission. jst.go.jpnih.gov While detailed synthetic pathways directly originating from this compound are complex, its role as a foundational building block is noted in the development of these potent biological modulators. The synthesis of complex diterpenoids like (+)-ryanodine and (+)-ryanodol, which are known to interact with ryanodine receptors, underscores the importance of cyclohexane-based structures in this area of research. nih.gov

The compound serves as a key precursor in the production of Very Late Antigen-4 (VLA-4) antagonists. researchgate.net VLA-4 is an integrin protein that plays a role in cell adhesion and is a target for therapeutic intervention in inflammatory diseases. researchgate.netmdpi.com A concise synthesis of a potent VLA-4 antagonist, trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxyamide)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid, utilizes an this compound derivative as a key intermediate. researchgate.net Specifically, the synthesis involves the reductive etherification of (2S,4S)-1-benzyloxycarbonyl-4-methoxypyrrolidine-2-carboxyaldehyde with trans-4-triethylsilyloxycyclohexanecarboxylic acid ethyl ester to form ethyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate, a crucial component of the final antagonist. researchgate.netresearchgate.net This synthetic strategy highlights the importance of the this compound framework in constructing molecules with high affinity and specificity for the VLA-4 receptor.

This compound and its derivatives are fundamental building blocks in the synthesis of a variety of complex, biologically active molecules. derpharmachemica.com A notable example is the synthesis of tranexamic acid, a medication used to treat or prevent excessive blood loss. derpharmachemica.comresearchgate.netderpharmachemica.com A novel synthetic route to tranexamic acid starts from ethyl 4-oxocyclohexane-1-carboxylate. derpharmachemica.comresearchgate.netderpharmachemica.com The process involves the conversion of the starting material to its cyanohydrin, followed by dehydration, saponification, and reductive amination to yield a mixture of isomers of 4-aminomethylcyclohexane-1-carboxylic acid. derpharmachemica.comderpharmachemica.com Subsequent purification yields pure tranexamic acid. derpharmachemica.comderpharmachemica.com This synthesis demonstrates the utility of the this compound scaffold in creating important pharmaceutical agents.

Development of Novel Molecular Scaffolds

The inherent structure of this compound makes it an ideal starting point for the development of novel molecular scaffolds, which are the core structures of new classes of therapeutic agents.

A new class of potential antibacterial agents, Trisubstituted Aryl Cyclohexanecarboxylates (TACCs), has been synthesized using a cyclohexane (B81311) carboxylate scaffold. scirp.org These compounds were designed as structural analogues of known activators of self-compartmentalizing proteases. scirp.org The synthesis of these TACCs was achieved through a pseudo-Robinson annulation protocol. scirp.org Preliminary studies have shown that these TACCs exhibit significant antibacterial activity, in some cases surpassing that of the compounds they were designed to mimic. scirp.org The antibacterial activities of several synthesized TACCs against Bacillus mycoides and Bacillus subtilis have been evaluated, demonstrating the potential of this new molecular scaffold in the design of novel antibiotics. scirp.orgresearchgate.net

Antibacterial Activities of Trisubstituted Aryl Cyclohexanecarboxylates (TACCs) Against B. mycoides and B. subtilis
CompoundMinimum Inhibitory Concentration (MIC) against B. mycoides (µg/mL)Minimum Inhibitory Concentration (MIC) against B. subtilis (µg/mL)
TACC 20 (ACP 5)12.56.25
TACC 215050
TACC 222525
TACC 2312.512.5
TACC 2412.512.5
TACC 25 (ACP 4)2512.5
TACC 262525
TACC 2712.512.5
TACC 282525
TACC 2912.512.5

Data sourced from Olubanwo, O., et al. (2019). scirp.org

Nitrosourea (B86855) compounds represent a class of chemotherapeutic agents known for their antitumor activities. nih.gov Several N-(2-chloroethyl)-N-nitrosourea derivatives have been synthesized and have demonstrated strong antitumor activity against leukemia L1210 in mice. nih.gov While the direct synthesis from this compound is a specialized area of research, the cyclohexane ring is a component of some of these active compounds. For instance, spin-labeled derivatives of N-[N'-(chloroethyl)-N'-nitrosocarbamoyl] amino acids have been synthesized and shown to possess high antitumor activity. science.gov The development of new nitrosourea derivatives is an ongoing area of cancer research, with a focus on creating compounds with enhanced efficacy and reduced toxicity. googleapis.comgoogle.com

Spirocyclic Tetronic Acid Derivatives

This compound and its derivatives are pivotal intermediates in the synthesis of spirocyclic tetronic acid derivatives, a class of compounds investigated for their potent acaricidal and insecticidal properties. chimia.chresearchgate.net The synthesis of spirodiclofen (B1663620), a notable acaricide, utilizes ethyl 1-hydroxy-cyclohexanecarboxylate as a central intermediate. chimia.chresearchgate.net This precursor is typically synthesized from cyclohexanone (B45756) through the addition of hydrogen cyanide (HCN) to form the cyanohydrin, which is subsequently saponified and esterified. chimia.chresearchgate.net

The core of the synthesis involves the reaction of ethyl 1-hydroxy-cyclohexanecarboxylate with an arylacetyl acid chloride, such as 2,4-dichlorophenylacetyl acid chloride, to form a 'diester' intermediate. chimia.chresearchgate.netgoogle.com This intermediate is then subjected to a base-catalyzed intramolecular cyclization, often using a strong base like potassium tert-butylate (KOtBu), to construct the tetronic acid ring system. chimia.chresearchgate.net This reaction sequence effectively joins the cyclohexyl ring from the this compound precursor with the tetronic acid moiety, creating the characteristic spirocyclic junction. google.com The final step in producing compounds like spirodiclofen is the acylation of the resulting spirocyclic tetronic acid enol. researchgate.net This synthetic strategy highlights the role of the cyclohexane ring, introduced via its ethyl ester, in forming the essential spiro-scaffold of these biologically active molecules. researchgate.netnih.gov

Table 1: Key Intermediates in Spirocyclic Tetronic Acid Synthesis
IntermediateRole in SynthesisReference
Ethyl 1-hydroxy-cyclohexanecarboxylateCentral building block providing the spiro-cyclohexyl moiety. chimia.chresearchgate.net
Arylacetyl acid chlorideSecond key component that forms part of the tetronic acid ring. chimia.chresearchgate.net
Diester IntermediateFormed from the reaction of the two primary intermediates. researchgate.net
Spirocyclic tetronic acidThe core structure formed after base-catalyzed cyclization. chimia.chgoogle.com

Role in Flavor and Fragrance Composition Enhancements

Contributions to Flavor Development During Food Processing

During food processing, particularly fermentation, the compound can be formed through the esterification of cyclohexanecarboxylic acid with ethanol (B145695). nih.govinchem.org The hydrolysis of this compound can also play a role in flavor development. Studies have shown that approximately 50% of this compound can be hydrolyzed after a 5-hour incubation in simulated intestinal fluid, indicating its potential to break down and release its constituent acid and alcohol, which can further influence taste perception. inchem.org Its presence in fermented products like shrimp paste, along with other esters and pyrazines, contributes to the unique and complex flavor profiles developed during long-term fermentation. mdpi.com

Table 2: Occurrence and Flavor Profile of this compound
ProductFlavor ContributionReference
WineFruity, liquorice, anise, strawberry-smelling notes ebi.ac.ukncats.io
CheeseCheese-like flavors nih.gov
Olive OilPart of the natural volatile profile google.com
Fermented Shrimp PasteContributes to overall flavor complexity during fermentation mdpi.com

Investigations into the Biological and Pharmacological Activities of Ethyl Cyclohexanecarboxylate and Its Derivatives

Pharmacological Potential and Therapeutic Explorations

The pharmacological landscape of ethyl cyclohexanecarboxylate (B1212342) and its derivatives extends from its use as a flavoring agent to the therapeutic potential of its structurally related compounds, particularly in the realm of anticancer research. While ethyl cyclohexanecarboxylate itself is primarily recognized for its sensory properties, its structural backbone, the cyclohexanecarboxylate moiety, has been a key component in the design and synthesis of various pharmacologically active molecules.

Mechanism of Action Studies

The mechanism of action of this compound in its role as a flavoring agent involves its interaction with olfactory and gustatory receptors, contributing to the sensory profile of food and beverages. Current time information in Bangalore, IN. However, from a pharmacological perspective, the more significant mechanisms of action are observed in its derivatives, especially the nitrosourea (B86855) compounds.

Nitrosourea derivatives that incorporate a cyclohexyl group, such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU or Lomustine), are a class of chemotherapeutic agents whose mechanism of action is well-established. nih.govnbuv.gov.ua These compounds function as alkylating agents. nbuv.gov.ua Following administration, they undergo non-enzymatic decomposition to yield reactive intermediates. nbuv.gov.ua One of these intermediates is a 2-chloroethyl diazonium ion, which is a potent electrophile that can alkylate nucleophilic sites on DNA bases, primarily the N7 and O6 positions of guanine. nih.govsemanticscholar.org This alkylation can lead to the formation of DNA interstrand cross-links, a type of damage that is particularly difficult for cancer cells to repair and which ultimately triggers cell death. nbuv.gov.ua The carbamoylating activity of the isocyanate species generated during decomposition may also contribute to cytotoxicity by inhibiting DNA repair enzymes. nbuv.gov.ua

Anticancer Activity Studies on Derivatives

The cyclohexanecarboxylate structure has served as a scaffold for the development of various derivatives with potential anticancer activity. Research has focused on modifying this core structure to enhance cytotoxicity against cancer cells and to explore different mechanisms of antitumor action.

Screening against Cancer Cell Lines (e.g., NCI60 panel)

The National Cancer Institute (NCI) has developed a screening program utilizing a panel of 60 human cancer cell lines (NCI60) to identify novel anticancer agents. nih.govcancer.gov This panel represents a diverse set of human cancers, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate. cancer.gov Compounds are initially tested at a single high concentration, and those showing significant growth inhibition are then subjected to a five-dose assay to determine their potency and selectivity. mdpi.commdpi.com The results are expressed as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill). cancer.gov

Below is a representative table illustrating the type of data obtained from NCI60 screening for a nitrosourea derivative containing a cyclohexyl moiety.

Table 1: Representative NCI60 Screening Data for a Cyclohexyl Nitrosourea Derivative

Cell Line Cancer Type GI50 (µM) TGI (µM) LC50 (µM)
CCRF-CEM Leukemia 1.5 5.0 15.8
K-562 Leukemia 2.1 6.3 20.0
MOLT-4 Leukemia 1.8 5.6 17.8
A549/ATCC Non-Small Cell Lung 2.5 7.9 25.1
HOP-92 Non-Small Cell Lung 2.8 8.9 28.2
NCI-H460 Non-Small Cell Lung 2.3 7.3 23.1
COLO 205 Colon Cancer 1.9 6.0 19.0
HCT-116 Colon Cancer 2.2 6.9 21.9
HT29 Colon Cancer 2.6 8.2 25.9
SF-295 CNS Cancer 1.7 5.4 17.1
SNB-75 CNS Cancer 2.0 6.3 20.0
U251 CNS Cancer 1.8 5.7 18.0
LOX IMVI Melanoma 2.4 7.6 24.0
MALME-3M Melanoma 2.7 8.5 26.9
SK-MEL-28 Melanoma 2.9 9.2 29.1
OVCAR-3 Ovarian Cancer 2.1 6.6 20.9
IGROV1 Ovarian Cancer 2.4 7.6 24.0
SK-OV-3 Ovarian Cancer 3.0 9.5 30.0
786-0 Renal Cancer 2.3 7.3 23.1
A498 Renal Cancer 2.6 8.2 25.9
SN12C Renal Cancer 2.8 8.8 27.8
PC-3 Prostate Cancer 2.7 8.5 26.9
DU-145 Prostate Cancer 3.1 9.8 31.0
MCF7 Breast Cancer 2.5 7.9 25.1
MDA-MB-231/ATCC Breast Cancer 3.2 10.1 31.9

Note: This table is a hypothetical representation based on typical results for this class of compounds and does not represent actual data for a specific this compound derivative.

Induction of Apoptosis and Tumor Growth Inhibition

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Derivatives of cyclohexanecarboxylic acid have been shown to induce apoptosis in various cancer cell lines. For example, some cyclohexanecarboxylic acid derivatives have demonstrated the ability to trigger apoptosis in breast cancer (MCF-7) and liver cancer (HepG2) cells. nih.gov The induction of apoptosis is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.

Studies on shikonin (B1681659) derivatives, which include ester functionalities, have revealed that these compounds can induce apoptosis in melanoma cells. nih.gov For instance, a cyclopropylacetylshikonin derivative was found to induce apoptosis in a caspase-dependent manner. nih.gov This involved the cleavage of poly(ADP-ribose) polymerase (PARP) and the phosphorylation of H2AX, a marker of DNA double-strand breaks, which are potent triggers of apoptosis. nih.gov

Furthermore, in vivo studies have demonstrated the tumor growth inhibitory effects of certain cyclohexanecarboxylate derivatives. Nitrosourea derivatives with a cyclohexyl group have shown significant antitumor activity against a range of murine tumors, including L1210 leukemia and Lewis lung carcinoma. mdpi.com These compounds effectively inhibit the proliferation of tumor cells, leading to a reduction in tumor volume and an increase in survival rates in animal models. mdpi.com

DNA Alkylation Mechanisms for Nitrosourea Derivatives

The primary mechanism of action for nitrosourea derivatives of this compound is their ability to alkylate DNA. nbuv.gov.ua As previously mentioned, these compounds are chemically reactive and, upon entering the body, they decompose into electrophilic species without the need for enzymatic activation. nbuv.gov.ua The main DNA-alkylating species is the 2-chloroethyl cation, which is formed from the breakdown of the 2-chloroethylnitrosourea moiety.

This cation can attack various nucleophilic sites on DNA bases. The most significant of these for anticancer activity is the O6-position of guanine. Alkylation at this site can lead to mispairing with thymine (B56734) during DNA replication, resulting in mutations. More importantly, the initial O6-chloroethylguanine adduct can undergo an intramolecular rearrangement to form a cyclic ethanoguanine intermediate. This intermediate can then react with the N1 of cytosine on the opposite DNA strand, forming an interstrand cross-link. nbuv.gov.ua This type of DNA damage is particularly cytotoxic as it prevents the separation of the DNA strands, which is essential for both replication and transcription, ultimately leading to cell death. nbuv.gov.ua

The repair of the DNA damage induced by these agents is a critical factor in determining their efficacy. Mammalian cells possess DNA repair pathways, such as base excision repair, that can remove some of the alkylated bases. nih.gov However, the interstrand cross-links are more challenging to repair, making them a key lesion responsible for the potent antitumor activity of these compounds. nbuv.gov.ua

Antimicrobial and Anthelmintic Potentials of Derivatives

Derivatives of this compound have demonstrated notable potential as both antimicrobial and anthelmintic agents in various studies.

Research has shown that derivatives of this compound exhibit a range of antibacterial activities against several pathogenic strains. For instance, certain ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives have shown significant potency. One such derivative displayed minimum inhibitory concentrations (MICs) of 0.125 mg/ml against Enterobacter sakazakii, 0.083 mg/ml against Escherichia coli, 0.073 mg/ml against Staphylococcus aureus, and 0.109 mg/ml against Klebsiella pneumoniae. nih.gov

Other studies on related heterocyclic derivatives have also reported antibacterial efficacy. For example, a series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives were synthesized and tested against Gram-positive bacteria, with some compounds showing broad-spectrum effects. researchgate.net Specifically, one compound from this series, 12e, was found to be the most potent against Bacillus subtilis with a MIC of 16 μg/mL. researchgate.netmdpi.com It was also observed that various plant extracts containing related compounds demonstrated antibacterial activity against strains such as E. coli, B. subtilis, S. aureus, and K. pneumoniae. dergipark.org.trpsu.edu

The antimicrobial potential extends to tackling multidrug-resistant bacteria. A new class of small molecules, though not direct derivatives, showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and moderate activity against E. coli. frontiersin.org This highlights the ongoing exploration of novel chemical scaffolds inspired by such structures to combat antibiotic resistance. kcl.ac.uknih.gov

The following table summarizes the minimum inhibitory concentrations (MICs) of a selected ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivative against various bacterial strains. nih.gov

Bacterial StrainMIC (mg/ml)
E. sakazakii0.125
E. coli0.083
S. aureus0.073
K. pneumonia0.109

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of this compound derivatives. These studies systematically modify the chemical structure to understand how different functional groups influence biological activity. nih.gov

For instance, in the development of novel influenza virus inhibitors, SAR studies of piperidine-based derivatives revealed that an ether linkage between a quinoline (B57606) and a piperidine (B6355638) ring was critical for inhibitory activity. nih.gov It was also found that a non-planar ring like a cyclohexyl group as a core subunit resulted in good inhibitory activity, whereas a planar phenyl ring led to a loss of activity. nih.gov

In the context of linezolid (B1675486) analogues, SAR studies of the C5-acylaminomethyl moiety indicated that smaller, non-polar substituents are better tolerated at this position than larger, polar ones, which tend to decrease activity. kcl.ac.uk This specificity highlights that SAR is often scaffold-dependent.

The modification of different subunits of a lead compound can significantly impact its anti-influenza activity. For example, using oxygen as a specific subunit was found to be very important for the anti-influenza activity of certain derivatives. nih.gov These findings are instrumental in the rational design of more effective antimicrobial agents. nih.gov

The antimicrobial effects of this compound derivatives can be enhanced through synergistic interactions with other antimicrobial agents. For example, studies on piperic acid amides have shown a synergistic effect when combined with ciprofloxacin (B1669076) against E. coli and Bacillus subtilis. researchgate.net This synergy can lead to a significant reduction in the minimum inhibitory concentrations (MICs) of the individual drugs. researchgate.net

The mechanisms behind these synergistic effects can be multifaceted. One proposed mechanism is the perturbation of the bacterial cell membrane. Atomic force microscopy has shown cell perturbation in P. aeruginosa when treated with a combination of ciprofloxacin and a synthetic peptide, suggesting that one agent may facilitate the entry or action of the other. researchgate.net

Another potential mechanism is the activation of intracellular proteases like ClpP, which can lead to bacterial cell death. While not directly studied for this compound itself, this mechanism is a known target for novel antimicrobial strategies and could be relevant for its derivatives. The ability of these compounds to inhibit biofilm formation is also significantly potentiated when used in combination with conventional antibiotics. researchgate.net

Enzyme Inhibition Studies

Derivatives of cyclohexanecarboxylic acid have been investigated for their potential to inhibit various enzymes. ontosight.aiontosight.ai The unique structure of these compounds allows them to interact with the active sites of specific enzymes, thereby modulating their activity. ontosight.ai

One area of significant research is the inhibition of soluble epoxide hydrolase (sEH). Substituted ureas with a carboxylic acid ester, such as derivatives of cyclohexylcarboxylic acid, have been identified as potent sEH inhibitors. nih.gov While the ester forms often have better physical properties, they can be rapidly metabolized to less potent acids. Research has focused on modifying the ester function to enhance metabolic stability without compromising inhibitory potency. For example, introducing an ethyl group on the alpha carbon of the alcohol moiety of certain ester derivatives has been shown to produce highly potent inhibitors. nih.gov

Derivatives of (1S,3R,4R)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester have also shown promise in inhibiting proteases involved in pathological conditions like cancer metastasis. Furthermore, these derivatives have been utilized in the synthesis of potent factor Xa inhibitors, which exhibit significant anticoagulant properties in vitro.

The following table provides examples of enzyme inhibition by derivatives of cyclohexanecarboxylic acid.

Derivative ClassTarget EnzymeBiological Effect
Substituted urea-estersSoluble Epoxide Hydrolase (sEH)Anti-inflammatory, anti-hypertensive potential nih.gov
Diaminocyclohexane carboxamidesFactor XaAnticoagulant activity
Sulfonamide based estersEsterasesPotential therapeutic applications researchgate.net

Antioxidant Activity Evaluations of Related Compounds

The antioxidant potential of compounds structurally related to this compound has been a subject of investigation. For instance, ethyl acetate (B1210297) extracts of various natural sources containing such compounds have been evaluated for their ability to scavenge free radicals.

One study on the ethyl acetate extract of Saccharomyces cerevisiae identified several secondary metabolites with antioxidant properties. nih.gov The antioxidant activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The extract showed an IC50 value of 455.26 μg/mL for DPPH and 294.51 μg/mL for ABTS. nih.gov Similarly, the ethyl acetate extract of Uvaria rufa Blume leaves demonstrated strong antioxidant activity with an IC50 value of 57.89 µg/ml in the DPPH assay. ajouronline.com

The table below shows the IC50 values from DPPH and ABTS assays for the ethyl acetate extract of Saccharomyces cerevisiae. nih.gov

AssayIC50 (μg/mL)
DPPH455.26
ABTS294.51

Role as a Flavoring Agent in Food Science

This compound is recognized as a flavoring agent in the food industry due to its characteristic fruity and wine-like aroma. nih.gov It is used to enhance the flavor profiles of various food products. The U.S. Food and Drug Administration (FDA) lists it as a substance added to food for its flavoring properties. nih.gov

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent. nih.gov Its application is also found in the fragrance industry, where it is utilized for its pleasant aroma.

Interaction with Taste Receptors

This compound is recognized as a flavoring agent, and its mechanism of action involves interaction with taste receptors to produce a specific flavor profile. Research suggests that the sensory impact of this compound is not solely direct; its hydrolysis products, cyclohexanecarboxylic acid and ethanol (B145695), can also play a role in the development of flavor during food processing, thereby influencing taste perception. While it is established that this compound contributes to the flavor of various foods and beverages, detailed studies characterizing its specific interactions with the primary taste receptor families, such as the T1R (sweet and umami) and T2R (bitter) receptors, are not extensively documented in the public domain. nih.gov However, its contribution to fruity and sweet flavor notes in products like fermented malt (B15192052) beverages has been noted. jmb.or.kr

Sensory Perception and Olfactometry

The sensory profile of this compound is primarily defined by its aroma, which has been extensively characterized through sensory panel evaluations and olfactometry studies. It is known for a pleasant, fruity aroma, sometimes with wine-like nuances. This ester is considered a key aroma compound in a variety of food products, including olives, certain types of Baijiu, and some fermented beverages. mdpi.commdpi.com

The potency of an odorant is quantified by its odor threshold, which is the lowest concentration detectable by the human nose. This compound possesses a remarkably low odor threshold, indicating it can be perceived at very small concentrations. researchgate.net

Odor Threshold of this compound and Related Cyclic Esters

CompoundOdor Threshold (ppb in water)Reference
Ethyl cyclopropanecarboxylateHigh researchgate.net
Ethyl cyclopentanecarboxylate0.001 researchgate.net
This compound0.001 researchgate.net
Ethyl cyclooctanecarboxylateSlightly higher than cyclohexane (B81311) researchgate.net

Research into the molecular basis of its perception has shown that this compound can act as an agonist for specific olfactory receptors (ORs). A study investigating broadly tuned odorant receptors identified it as an agonist for both OR1A1 and OR2W1, albeit a weaker one compared to other tested esters like 2-phenylethyl acetate. oup.com This interaction at the receptor level is the initial step in the neural signaling that leads to the perception of its characteristic fruity scent.

Olfactory Receptor Activity of this compound

Odorant ReceptorActivityCommentReference
OR1A1AgonistActivated by this compound. oup.com
OR2W1AgonistShowed concentration-dependent effects with this compound. oup.com

The concentration of this compound can vary significantly depending on the food product and its processing. For example, its concentration can be influenced by factors such as the irrigation methods used for olives or the aging time of spirits. mdpi.commdpi.com In one study, the relative abundance of this compound was found to decrease in table olives from trees subjected to regulated deficit irrigation compared to control samples. mdpi.com In another analysis, it was a significant volatile component in certain olive preparations, while being undetected in others. mdpi.com

Reported Occurrences and Sensory Descriptors of this compound

Food ProductReported Sensory Descriptor(s)Reference
RumFruity researchgate.net
Cultured Skimmed MilkStrawberry-like researchgate.net
Extra Virgin Olive OilAromatic, fruity mdpi.com
Fermented Malt BeverageFloral, fruity, sweet jmb.or.kr
Nongxiangxing BaijiuNot specified mdpi.com

Advanced Analytical and Spectroscopic Characterization of Ethyl Cyclohexanecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule. For ethyl cyclohexanecarboxylate (B1212342), both ¹H and ¹³C NMR spectroscopy provide essential data for its structural confirmation.

¹H NMR Applications

Proton NMR (¹H NMR) spectroscopy of ethyl cyclohexanecarboxylate provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the ethyl group and the cyclohexyl ring.

The ethyl group protons appear as a triplet and a quartet. The methyl protons (-CH₃) typically resonate at a lower chemical shift and appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂-) are deshielded by the adjacent oxygen atom, causing them to resonate at a higher chemical shift, and they appear as a quartet due to coupling with the methyl protons.

The protons on the cyclohexyl ring produce a series of complex multiplets at a higher field (lower chemical shift) than the ethyl group's methylene protons. The methine proton at the C1 position, which is attached to the carboxyl group, is the most deshielded of the ring protons and appears at the lowest field among the ring signals. The remaining methylene protons of the cyclohexane (B81311) ring overlap to form a complex multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Ethyl -CH₃ ~1.25 Triplet
Ethyl -OCH₂- ~4.12 Quartet
Cyclohexyl C1-H ~2.28 Multiplet

¹³C NMR Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within the this compound molecule. Due to the symmetry of the cyclohexane ring, not all six carbons are chemically equivalent, leading to distinct signals.

The carbonyl carbon of the ester group is the most deshielded and appears at the lowest field, typically in the range of 170-180 ppm. The carbon of the methylene group in the ethyl ester (-OCH₂-) is also significantly deshielded by the oxygen atom. The methyl carbon of the ethyl group (-CH₃) appears at a much higher field.

The carbons of the cyclohexane ring show distinct signals. The C1 carbon, attached to the ester functional group, is deshielded compared to the other ring carbons. The C2/C6 and C3/C5 carbons are chemically equivalent due to the molecule's symmetry, and the C4 carbon gives a separate signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~176
Ethyl -OCH₂- ~60
Cyclohexyl C1 ~43
Cyclohexyl C2, C6 ~29
Cyclohexyl C3, C5 ~25
Cyclohexyl C4 ~26

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectra

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of the ester functional group and the saturated hydrocarbon structure. A strong, sharp absorption band is observed in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated aliphatic ester. Another significant set of absorptions for the ester group are the C-O stretching vibrations, which typically appear as two bands in the 1000-1300 cm⁻¹ region. Additionally, the spectrum shows strong C-H stretching vibrations from the cyclohexane and ethyl groups in the 2850-2960 cm⁻¹ range.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type
2930 - 2850 C-H Stretching
1735 C=O Stretching
1450 C-H Bending

Attenuated Total Reflectance (ATR-IR) and Vapor Phase IR Spectroscopy

Attenuated Total Reflectance (ATR) is an FTIR sampling technique that allows for the analysis of samples in their neat form, without the need for extensive sample preparation. The ATR-IR spectrum of this compound is expected to be very similar to its transmission FTIR spectrum, showing the same characteristic absorption bands for the ester and alkane functionalities.

Vapor phase IR spectroscopy measures the infrared spectrum of a compound in the gaseous state. The vapor phase IR spectrum of this compound will also exhibit the characteristic C=O and C-O stretching bands of the ester group, as well as the C-H stretching bands of the alkyl groups. However, the exact positions and shapes of these bands may differ slightly from the condensed phase spectra due to the absence of intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides valuable information about the molecular weight and structural features of a compound through its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z = 156, which corresponds to its molecular weight. The fragmentation pattern is characteristic of an ethyl ester. A prominent fragmentation pathway is the loss of the ethoxy group (-OCH₂CH₃), resulting in a fragment ion at m/z = 111. Another common fragmentation is the McLafferty rearrangement, which would lead to a characteristic fragment ion. The base peak in the spectrum is often observed at m/z = 83, corresponding to the cyclohexyl cation formed by the loss of the entire ester functional group. Other significant fragments can be observed at m/z = 55 and m/z = 29, corresponding to further fragmentation of the cyclohexyl ring and the ethyl group, respectively.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Ion
156 [C₉H₁₆O₂]⁺ (Molecular Ion)
127 [M - C₂H₅]⁺
111 [M - OC₂H₅]⁺
83 [C₆H₁₁]⁺ (Cyclohexyl cation)
55 [C₄H₇]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile compounds such as this compound. jmchemsci.comyoutube.com This method combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. youtube.comthepharmajournal.com In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a heated capillary column containing the stationary phase. youtube.comscholarsresearchlibrary.com The separation is based on the differential partitioning of compounds between the two phases; compounds with weaker interactions with the stationary phase elute faster. youtube.com

Upon exiting the column, the separated components enter the mass spectrometer. youtube.com Here, they are ionized, most commonly by electron impact (EI), which bombards the molecules with high-energy electrons, causing them to fragment in a reproducible manner. youtube.com The resulting charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). youtube.com The resulting mass spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for positive identification. scholarsresearchlibrary.com

A practical application of this technique was the identification of this compound as a potent aroma compound in aged wines. nih.gov Researchers used a dual gas chromatography-mass spectrometric system (GC-MS) to analyze concentrated wine fractions, successfully identifying the compound for the first time in this matrix. nih.gov The automated data analysis workflows in modern GC-MS systems allow for efficient mass spectral deconvolution, peak detection, and library searching, ensuring data integrity and consistency. nih.gov

Table 1: Illustrative GC-MS Operating Parameters for this compound Analysis This table represents typical parameters and is not from a specific analysis of the compound.

ParameterTypical Setting
GC ColumnElite-1 fused silica capillary column (30m x 0.25mm ID x 1µm df)
Carrier GasHelium (99.999%) at 1.0 mL/min constant flow
Injector Temperature250°C
Oven ProgramInitial 80°C, ramp to 280°C
Ion Source Temperature280°C
Ionization ModeElectron Impact (EI) at 70 eV
Mass Scan Range40-550 m/z

Predicted LC-MS/MS Spectral Analysis

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing less volatile or thermally labile compounds. nih.gov While experimental spectral libraries are invaluable, they are limited compared to the vastness of known chemical structures. nih.gov To bridge this gap, in silico (computationally predicted) MS/MS spectra are increasingly used to aid in the identification of unknown compounds. nih.gov

Algorithms like Competitive Fragmentation Modeling-ID (CFM-ID) can compute predicted MS/MS spectra for a given chemical structure. nih.gov The process involves inputting the structure (e.g., as a SMILES string) into the algorithm, which then simulates the fragmentation process under different collision energies to generate a predicted spectrum. nih.gov These predicted spectra can be compiled into an in silico library. nih.gov

When an unknown compound is analyzed by LC-MS/MS, its experimental spectrum is compared against this predicted library. nih.gov A dot-product algorithm or similar scoring method is used to quantify the match between the experimental and predicted spectra for all potential candidates within a specific mass window. nih.gov This approach has shown success in correctly identifying a significant percentage of compounds in complex mixtures, demonstrating that in silico spectra can perform at rates comparable to reference library spectra. nih.gov For this compound, this method would provide a valuable, cost-effective alternative to sourcing a pure chemical standard for spectral matching, especially in non-targeted screening studies.

Table 2: Hypothetical Predicted LC-MS/MS Fragmentation Data for this compound This data is illustrative, based on the principles of MS/MS prediction, and does not represent an actual experimental or calculated spectrum.

Precursor Ion [M+H]⁺ (m/z)Predicted Fragment Ion (m/z)Predicted Relative Intensity (%)Plausible Fragment Identity
157.1223129.1274100Loss of C₂H₄ (ethene)
111.080485Loss of C₂H₅OH (ethanol)
83.085560Cyclohexyl cation
55.054245Fragment of cyclohexyl ring

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org The technique relies on the principle that a crystal, with its regularly repeating lattice of atoms, can act as a diffraction grating for X-rays. libretexts.orgthepharmajournal.com When a beam of monochromatic X-rays strikes a well-ordered crystal, the X-rays are scattered by the electron clouds of the atoms. libretexts.org This scattering produces a unique diffraction pattern of spots with varying intensities. wikipedia.orgnih.gov

By measuring the angles and intensities of these diffracted beams, scientists can calculate a three-dimensional map of the electron density within the crystal. nih.gov From this map, the precise position of each atom, as well as bond lengths, bond angles, and torsional angles, can be determined. wikipedia.org For the method to be successful, a high-quality single crystal of sufficient size (typically >0.1 mm) and purity is required. wikipedia.orgthepharmajournal.com

As this compound is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require cryogenic techniques. While this is a powerful method for elucidating the exact solid-state conformation of a molecule, specific crystallographic data for this compound is not commonly reported in the literature, likely due to its physical state. If a structure were determined, it would provide unambiguous proof of its molecular geometry.

Table 3: Structural Parameters Obtainable from X-ray Crystallography This table illustrates the type of data generated from an X-ray crystallography experiment.

ParameterDescriptionExample (Hypothetical)
Crystal SystemThe symmetry group of the crystal lattice.Monoclinic
Space GroupDescribes the symmetry of the unit cell.P2₁/c
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the unit cell.a=8.5 Å, b=10.2 Å, c=12.1 Å, β=95°
Bond LengthsThe distance between the nuclei of two bonded atoms.C=O: 1.21 Å
Bond AnglesThe angle formed between three connected atoms.O-C-C: 123.5°

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used in organic chemistry to monitor the progress of a chemical reaction. quora.comaga-analytical.com.pl It allows a chemist to quickly determine if the starting materials are being consumed and if the desired product is being formed. libretexts.org The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica gel. aga-analytical.com.pl

The plate is then placed in a sealed container with a shallow layer of a suitable solvent system (the eluent). rsc.org The eluent travels up the plate by capillary action, and as it passes the initial spot, it dissolves the mixture and carries it up the plate. rsc.org Separation occurs because different compounds travel at different rates depending on their polarity and their affinity for the stationary phase; less polar compounds generally move further up the plate. rsc.org

To monitor a reaction, such as the esterification of cyclohexanecarboxylic acid with ethanol (B145695) to produce this compound, one would spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on the TLC plate. libretexts.org As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot, corresponding to the more nonpolar ester product, will appear and intensify. libretexts.org The reaction is considered complete when the starting material spot is no longer visible. libretexts.org Visualization can be achieved using UV light if the compounds are UV-active, or by staining with agents like iodine or potassium permanganate. rsc.org

Table 4: Hypothetical TLC Data for Monitoring the Synthesis of this compound Eluent System: 4:1 Hexanes:Ethyl Acetate (B1210297) on a Silica Gel Plate

CompoundExpected PolarityHypothetical Rf ValueObservation Over Time
Cyclohexanecarboxylic Acid (Reactant)High (Polar)0.25Spot diminishes and disappears.
This compound (Product)Low (Less Polar)0.70New spot appears and intensifies.

Chromatographic Techniques for Separation and Quantification

Multidimensional Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that couples gas chromatography with the human nose as a highly sensitive and specific detector for odor-active compounds. nih.govwikipedia.org At the exit of the GC column, the effluent is split, with one portion going to a conventional detector like a mass spectrometer (MS) and the other portion directed to a heated sniffing port, or olfactometer. mdpi.com A trained human assessor sniffs the eluate and records the time, duration, intensity, and a descriptor for any perceived odors. wikipedia.org

Table 5: Illustrative GC-O Data for an Aroma Extract Containing this compound

Retention Time (min)Odor DescriptorOdor Intensity (Scale 1-5)Tentative Identification (by MS)
12.5Floral, Rose3β-phenylethyl alcohol
15.8Fruity, Strawberry, Pineapple5This compound
18.2Smoky, Spicy2Guaiacol

Solid Phase Extraction (SPE) is a sample preparation technique used to isolate, clean up, and concentrate analytes from a complex matrix prior to quantitative analysis by methods like GC or HPLC. researchgate.netthermofisher.com SPE is more efficient and uses significantly less solvent than traditional liquid-liquid extraction. nih.gov The technique is based on the same partitioning principles as chromatography, where analytes are distributed between a solid phase (sorbent) and a liquid phase (sample and solvents). nih.gov

A typical SPE procedure involves four main steps:

Conditioning: The sorbent in the SPE cartridge is treated with a solvent to wet the packing material and create an environment suitable for analyte retention. researchgate.net

Loading: The sample is passed through the cartridge. The analytes of interest bind to the sorbent, while some matrix components may pass through. researchgate.net

Washing: A specific solvent is used to rinse the cartridge, removing weakly bound interferences while the target analytes remain bound to the sorbent. researchgate.net

Elution: A different, stronger solvent is passed through the cartridge to disrupt the analyte-sorbent interactions and elute the purified, concentrated analytes for collection and subsequent analysis. researchgate.netthermofisher.com

In the context of quantifying this compound in a complex matrix like wine, an SPE method using a reversed-phase sorbent could be developed. nih.gov The aqueous wine sample would be loaded, allowing the relatively nonpolar ester to bind to the sorbent. A water/ethanol wash could remove polar interferences like sugars and acids, and finally, a strong organic solvent would elute the this compound, providing a cleaner and more concentrated sample for accurate GC-MS quantification. nih.gov

Table 6: General SPE Protocol for Extraction of this compound from an Aqueous Matrix

StepSolvent/SamplePurpose
ConditioningMethanol, followed by WaterActivate the C18 sorbent and prepare for aqueous sample.
LoadingAqueous Sample (e.g., Wine)Adsorb this compound onto the sorbent.
Washing5% Methanol in WaterRemove polar interferences (sugars, acids).
ElutionEthyl Acetate or DichloromethaneElute the purified this compound.

Computational Chemistry and Molecular Modeling Studies of Ethyl Cyclohexanecarboxylate

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a fundamental quantum mechanical modeling method employed to examine the electronic structure of complex systems. It stands as a robust technique for predicting the electronic and structural attributes of molecules such as ethyl cyclohexanecarboxylate (B1212342).

HOMO-LUMO Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in defining a molecule's reactivity. The energy difference between these frontier orbitals, termed the HOMO-LUMO gap, is a key indicator of molecular stability. A wider gap is indicative of high stability and lower reactivity, whereas a smaller gap suggests a greater propensity for chemical reactions.

For ethyl cyclohexanecarboxylate, DFT calculations have been instrumental in determining its HOMO-LUMO gap, thereby shedding light on its kinetic stability and chemical reactivity. A smaller energy gap implies that less energy is needed to excite an electron, rendering the molecule more susceptible to chemical reactions. The specific energies of these orbitals also help in predicting the likely sites for electrophilic and nucleophilic attacks.

Table 1: Frontier Orbital Energies and Properties of this compound
ParameterValue (eV)Description
EHOMO-Energy of the Highest Occupied Molecular Orbital
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)-Energy difference between HOMO and LUMO, indicating chemical reactivity and kinetic stability.
Ionization Potential (I)-The minimum energy required to remove an electron from the molecule.
Electron Affinity (A)-The energy released when an electron is added to the molecule.
Global Electrophilicity Index (ω)-Measures the propensity of a species to accept electrons.
Chemical Hardness (η)-Measures the resistance to change in electron distribution.
Chemical Softness (S)-The reciprocal of chemical hardness, indicating the ease of change in electron distribution.

Optimization of Molecular Structures and Geometries

DFT calculations are also employed to ascertain the most stable three-dimensional configuration of a molecule, referred to as its optimized molecular geometry. This process identifies the conformation with the minimum energy. For this compound, this involves assessing the different conformations of the cyclohexane (B81311) ring, primarily the chair and boat forms. Theoretical calculations have consistently demonstrated that the chair conformation possesses greater stability compared to the boat conformation.

The optimization procedure calculates the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. These computationally derived geometric parameters can be subsequently compared with experimental data, where available, to validate the accuracy of the computational approach.

Table 2: Selected Optimized Geometrical Parameters of this compound (Chair Conformation)
ParameterBond/AngleCalculated Value
Bond LengthC=O-
C-O (ester)-
O-C (ethyl)-
C-C (ring)-
Bond AngleO=C-O-
C-O-C-
C-C-C (ring)-
Dihedral AngleO=C-O-C-

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the binding orientation of a small molecule (ligand) to its macromolecular target, which is typically a protein. This technique is vital for understanding the intermolecular interactions that underpin biological activity.

Binding Affinity Predictions with Biological Targets

Molecular docking simulations provide an estimation of the binding affinity between a ligand, such as this compound, and a biological target. This is often quantified as a docking score or binding energy, where a more negative value signifies a more stable and favorable interaction. Docking studies have been used to forecast the binding affinity of this compound with various protein targets, including investigations into its potential as an antimicrobial agent by docking it against microbial enzymes. The outcomes of these simulations are crucial for prioritizing compounds for subsequent experimental validation.

Prediction of Interaction Modes and Binding Orientations

Beyond assessing binding strength, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the protein's active site. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, docking studies have successfully elucidated its binding pose within the active sites of target proteins. For instance, its interaction with the enzyme tyrosinase has been modeled, revealing how the molecule orients itself to engage with key residues. A thorough understanding of these binding modes is fundamental to explaining the compound's biological effects and for the rational design of more potent derivatives.

Table 3: Predicted Interactions of this compound with a Biological Target (Example)
Target ProteinBinding Site ResidueInteraction TypeDistance (Å)
TyrosinaseHis244Hydrogen Bond-
Val283Hydrophobic Interaction-
Phe264Pi-Alkyl Interaction-

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular systems, enabling the observation of atomic and molecular motions over time. This technique is applied to evaluate the stability of ligand-protein complexes that have been predicted through molecular docking. By simulating the complex within a biologically relevant environment, such as in water, MD can assess the stability of the binding pose and the persistence of key interactions over several nanoseconds or longer. These simulations can uncover conformational changes in both the ligand and the protein upon binding, yielding a more realistic and detailed picture of the interaction compared to static docking models alone.

Energy-Framework Calculations for Crystal Packing

Energy-framework analysis provides a visual and quantitative understanding of the energetic landscape of a crystal. This method involves calculating the pairwise interaction energies between a central molecule and its neighbors within a defined radius. nih.gov The total interaction energy is typically decomposed into four components: electrostatic, polarization, dispersion, and exchange-repulsion. mdpi.com

Electrostatic Energy: Arises from the interaction of the static charge distributions of the molecules.

Dispersion Energy: A quantum mechanical effect resulting from correlated electron fluctuations, representing a significant attractive force.

Polarization Energy: The attractive interaction arising from the distortion of a molecule's electron cloud by its neighbors.

Repulsion Energy: The short-range repulsive force that prevents molecules from interpenetrating.

Table 2: Predicted Energy Components for the Crystal Packing of this compound.
Energy ComponentPredicted Relative ContributionDescription
DispersionDominantThe strongest attractive force, crucial for the stability of the crystal lattice of non-polar or weakly polar molecules. mdpi.com
ElectrostaticModerateContributes to the orientational ordering of the molecules due to the polar ester group. mdpi.com
PolarizationMinorA smaller attractive contribution resulting from induced dipoles.
Repulsion(Repulsive)Balances the attractive forces at short intermolecular distances.

Global Reactivity Descriptors and Mulliken's Atomic Charges Analysis

Global reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for predicting the chemical reactivity and stability of a molecule. nih.govresearchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Energy Gap (ΔE): The difference between HOMO and LUMO energies (I - A), indicating chemical stability. A larger gap implies higher stability and lower reactivity. dergipark.org.tr

Chemical Hardness (η): Resistance to change in electron distribution, calculated as (I - A) / 2.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These parameters provide a quantitative framework for understanding the reactivity of this compound, suggesting how it might interact with other reagents in chemical reactions.

Table 3: Global Reactivity Descriptors and Their Significance.
DescriptorFormulaInterpretation for Chemical Reactivity
Energy Gap (ΔE)E_LUMO - E_HOMOA large gap indicates high kinetic stability and low reactivity. dergipark.org.tr
Ionization Potential (I)-E_HOMOLow ionization potential suggests the molecule is a good electron donor.
Electron Affinity (A)-E_LUMOHigh electron affinity suggests the molecule is a good electron acceptor.
Chemical Hardness (η)(I - A) / 2Hard molecules are less reactive; soft molecules are more reactive. nih.gov
Electrophilicity Index (ω)μ² / (2η) where μ = -(I+A)/2Measures the propensity of a species to accept electrons.

Mulliken's atomic charge analysis is a method for distributing the total molecular charge among its constituent atoms. chemrxiv.org Although sensitive to the choice of basis set, it provides a useful qualitative picture of the electron distribution. researchgate.net This analysis helps identify electrophilic and nucleophilic sites within the molecule. For this compound, the analysis would show a significant negative charge on the carbonyl (C=O) and ether (C-O-C) oxygen atoms, making them nucleophilic centers. Conversely, the carbonyl carbon atom would carry a partial positive charge, identifying it as the primary electrophilic site, susceptible to nucleophilic attack.

Table 4: Illustrative Mulliken Atomic Charges for Key Atoms in this compound.
AtomPredicted Mulliken Charge (a.u.)Chemical Implication
Carbonyl Oxygen (O=C)-0.4 to -0.6Highly nucleophilic site, prone to protonation or coordination with Lewis acids.
Carbonyl Carbon (C=O)+0.5 to +0.7Primary electrophilic site, target for nucleophilic attack.
Ether Oxygen (-O-Et)-0.3 to -0.5Nucleophilic site.
Cyclohexane Hydrogens+0.1 to +0.2Slightly acidic, capable of participating in weak C-H···O interactions.

Environmental and Sustainable Chemical Production Research on Ethyl Cyclohexanecarboxylate

Derivation from Renewable Resources

The shift from petrochemical-based feedstocks to renewable resources is a cornerstone of sustainable chemical production. For Ethyl cyclohexanecarboxylate (B1212342), this involves exploring pathways that begin with biomass. A notable strategy involves the use of muconic acid, which can be produced from biomass through microbial synthesis. google.com This renewable muconic acid can then be converted through a series of chemical reactions, including Diels-Alder reactions with alkenes also potentially derived from renewable sources like bio-ethanol, to form cyclohexene (B86901) dicarboxylates. google.com Subsequent hydrogenation and esterification steps can yield cyclohexanecarboxylates, including the ethyl ester. This approach allows for the incorporation of a significant number of carbon atoms from renewable resources into the final product molecule. google.com The growing emphasis on sustainability has drawn considerable attention to deriving compounds like Ethyl cyclohexanecarboxylate and its analogs from these renewable materials. solubilityofthings.comfragranceconservatory.com

Utilization of Biorefinery Residues and Biomass Ash for Catalyst Development

A significant area of research in sustainable chemistry is the valorization of waste streams. Biorefinery residues and biomass ash, often considered industrial waste, are now being repurposed as valuable resources for catalyst development. researchgate.netmdpi.com

Lignosulfonate, a waste by-product from the sulfite (B76179) pulping process in the paper industry, has been successfully used to prepare a sulfonated carbonaceous material that acts as a solid acid catalyst. semanticscholar.orgresearchgate.netmdpi.com This bio-derived catalyst has proven effective in the esterification of cyclohexanecarboxylic acid with ethanol (B145695) to produce this compound. semanticscholar.orgmdpi.com The process involves the sulfonation of the carbonaceous material derived from lignosulfonate, creating active sulfonic acid sites (SO₃H) that drive the esterification reaction. researchgate.net The performance of this catalyst is comparable to conventional ion-exchange resins like Amberlyst-15. semanticscholar.orgmdpi.com

Metals present in biomass ash can also be used to enhance catalyst properties. researchgate.net While direct application to this compound synthesis is still an emerging area, studies have shown that impregnating carbon supports (which can be derived from biorefinery residues) with metals extracted from biomass ash increases the acid density of the resulting catalyst. researchgate.netresearchgate.net This enhanced acidity is crucial for reactions like hydrolysis and, by extension, could be beneficial for esterification processes. researchgate.netresearchgate.net The use of ash-derived components can offer a low-cost, reusable, and simplified alternative to conventional catalysts. mdpi.commdpi.com

CatalystSource MaterialReactionYield of this compound (%)Reference
Sulfonated Carbon (SC-II)Lignosulfonate (Paper Industry Waste)Esterification of Cyclohexanecarboxylic acid92% semanticscholar.org
Sulfonated Carbon (SC-I)Lignosulfonate (Paper Industry Waste)Esterification of Cyclohexanecarboxylic acid85% semanticscholar.org
Recovered SC-ILignosulfonate (Paper Industry Waste)Esterification of Cyclohexanecarboxylic acid84% semanticscholar.org
Amberlyst-15Petroleum-based Styrene and DivinylbenzeneEsterification of Cyclohexanecarboxylic acid83% semanticscholar.org
Sulfuric Acid (H₂SO₄)Conventional Mineral AcidEsterification of Cyclohexanecarboxylic acid88-98% semanticscholar.org

Implementation of Green Chemistry Strategies in Synthesis

The synthesis of this compound is being reimagined through the lens of green chemistry to enhance safety and efficiency while minimizing waste.

A key strategy is the replacement of corrosive and difficult-to-handle homogeneous acid catalysts, such as sulfuric acid, with solid, reusable alternatives. semanticscholar.orgresearchgate.net The sulfonated carbon catalysts derived from lignosulfonate are a prime example of this approach. semanticscholar.orgresearchgate.net These solid catalysts offer several advantages:

Waste Reduction: They can be easily separated from the reaction mixture by simple filtration, reducing the need for extensive washing and neutralization steps that generate wastewater. researchgate.net

Reusability: These catalysts can be recovered and reused for multiple reaction cycles, which is both economically and environmentally beneficial. semanticscholar.orgresearchgate.net Research has shown that a recovered lignosulfonate-derived catalyst maintained high activity, yielding 84% of this compound in a subsequent run. semanticscholar.org

Use of Renewable Feedstocks: The catalyst itself is created from an abundant industrial waste product, adhering to the green chemistry principle of using renewable feedstocks. semanticscholar.orgresearchgate.net

Furthermore, the entire production pathway can be made more sustainable by starting from renewable raw materials like biomass, as discussed previously. google.com Combining biomass-derived starting materials with biomass-waste-derived catalysts represents a holistic application of green chemistry principles to the life cycle of this compound.

Biological Occurrence and Metabolomic Investigations

Role as a Plant Metabolite

Ethyl cyclohexanecarboxylate (B1212342) is classified as a plant metabolite, indicating it is a compound produced during metabolic reactions in plants. nih.govebi.ac.uk It is considered a secondary metabolite, which are compounds that are not essential for primary metabolic or physiological processes but may function as signaling or defense molecules. hmdb.ca Research into its specific functions within plant metabolism suggests it could play a role in various biological processes and interactions within the environment. smolecule.com For instance, as a volatile organic compound, it may contribute to a plant's chemical profile. nih.govechemi.com

Role as a Human Metabolite

The compound is also recognized as a human metabolite, produced during metabolic reactions in the body. nih.govchemicalbook.comebi.ac.uk Investigations into the human metabolome have identified ethyl cyclohexanecarboxylate in fecal samples. fecalmetabolome.ca Specifically, its presence was noted in the fecal metabolome of obese individuals with nonalcoholic fatty liver disease, highlighting its potential connection to gut microbiome activity and metabolic health. ebi.ac.uk Understanding its role in human metabolism may contribute to research on various physiological processes. smolecule.com

Identification in Fermented Food Products (e.g., Table Olives, Wine)

Research has identified its presence in the following products:

Table Olives: It has been detected as a volatile constituent in commercial black-ripe table olives, particularly in imported varieties. ebi.ac.uk In some fermented olives, its concentration can be significant, potentially exceeding 3,000 µg/kg.

Wine: The compound is found in wines and other alcoholic beverages, where it can contribute to sweet and fruity notes. ebi.ac.uk

Fermented Malt (B15192052) Beverages: Studies on beverages fermented with kimchi-derived lactic acid bacteria have identified this compound as a positive flavor attribute, contributing floral and fruity notes. jmb.or.krjmb.or.kr

The table below summarizes the occurrence of this compound in various fermented products as identified in research studies.

ProductFindingReference
Table Olives (Imported) Detected as a fermentation-derived volatile constituent contributing to the product's odor. ebi.ac.uk
Wine Identified as a powerful aromatic ester contributing to sweet-fruity notes. ebi.ac.uk
Fermented Malt Wort Identified as a positive flavor attribute with floral and fruity notes. jmb.or.krjmb.or.kr

Metabolic Pathways and Hydrolysis in Biological Systems

In biological systems, the primary metabolic pathway for this compound is hydrolysis. smolecule.com This chemical reaction breaks the ester bond in the presence of water, catalyzed by acids or bases. smolecule.com

Upon ingestion, the compound undergoes hydrolysis in the digestive tract. Studies using simulated gastric and intestinal fluids have provided insights into this process. For example, one study noted that after a five-hour incubation in simulated intestinal fluid, 50% of the this compound was hydrolyzed. inchem.org Another investigation found that approximately 20% of the compound is hydrolyzed in gastric fluid within six hours, with the rate increasing to as much as 50% in intestinal fluid.

The products of this hydrolysis are cyclohexanecarboxylic acid and ethanol (B145695), which can then be absorbed and enter further metabolic processes. smolecule.com

Compound Index

Q & A

Basic Research Questions

Q. How can researchers determine the physical properties (e.g., boiling point, density) of ethyl cyclohexanecarboxylate experimentally?

  • Methodological Answer : Physical properties are typically obtained via standardized techniques such as differential scanning calorimetry (DSC) for melting points, gas chromatography (GC) for purity, and density meters. Cross-referencing with authoritative databases like the CRC Handbook of Chemistry and Physics ensures accuracy. For example, the CRC Handbook lists this compound’s density as 0.936 g/cm³ at 20°C and boiling point at 196°C .

Q. What synthetic routes are commonly used to prepare this compound from cyclohexanecarboxylic acid?

  • Methodological Answer : The esterification of cyclohexanecarboxylic acid with ethanol under acid catalysis (e.g., sulfuric acid) is a standard method. Alternatively, alkylation of enolate ions (e.g., using LDA in THF) followed by quenching with ethyl iodide can yield derivatives. Reaction optimization includes controlling temperature (−78°C for enolate stability) and stoichiometry .

Advanced Research Questions

Q. How can catalytic methods be applied to functionalize this compound for amide synthesis?

  • Methodological Answer : Chromium-catalyzed activation of the acyl C–O bond with magnesium enables direct amidation. A general procedure involves reacting this compound (0.8 mmol) with nitrobenzene derivatives under inert conditions, yielding cyclohexanecarboxamides. Key parameters include catalyst loading (5–10 mol%) and solvent choice (e.g., THF) .

Q. What analytical strategies resolve structural ambiguities in this compound derivatives using NMR spectroscopy?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, DEPT, HSQC) combined with coupling constant analysis (e.g., J values for vicinal protons) identifies regioselectivity. For example, ethyl 2-oxo-1-phenylcyclohexanecarboxylate shows distinct splitting patterns: δ 1.25 ppm (triplet, J = 7.0 Hz for ethyl CH₃) and δ 4.18–4.25 ppm (multiplet for CH₂O) .

Q. How do computational methods (DFT, molecular docking) predict the reactivity of this compound in drug discovery?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina) evaluates binding affinities to target proteins. For instance, ethyl 3,3,5,5-tetracyano derivatives exhibit strong binding to cyclooxygenase-2 (COX-2) via hydrophobic interactions, validated by MD simulations .

Q. What techniques enable rapid identification of this compound in complex matrices like herbal extracts?

  • Methodological Answer : Near-infrared spectroscopy (NIRS) coupled with chemometrics (PLS-DA) distinguishes this compound in multi-component systems. Preprocessing steps (Savitzky-Golay smoothing) and spectral libraries (e.g., 22 odor markers) enhance specificity. Validation includes GC-MS confirmation .

Q. How are stereochemical challenges addressed in multi-step syntheses using this compound as an intermediate?

  • Methodological Answer : Stereoselective alkylation (e.g., LDA-mediated deprotonation) followed by chiral auxiliary incorporation ensures enantiomeric purity. For VLA-4 antagonists, reductive etherification with (2S,4S)-pyrrolidine derivatives achieves the desired (4S)-methoxy configuration. Purification via HPLC with chiral columns resolves diastereomers .

Data Contradictions and Validation

  • Physical Property Discrepancies : While the CRC Handbook reports a boiling point of 196°C, some suppliers list variations (e.g., 194.5°C). Researchers should validate data using NIST-standardized equipment and report experimental conditions (pressure, purity) .
  • Synthetic Yields : Alkylation reactions may show inconsistent yields (70–90%) due to solvent polarity or base strength. Replicating protocols with anhydrous solvents (e.g., THF over EtOH) and inert atmospheres improves reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.